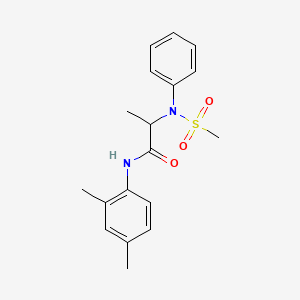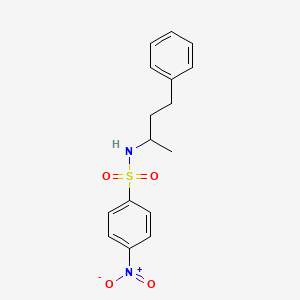![molecular formula C18H18BrCl2N3O B3978824 1-allyl-3-[2-(2,4-dichlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3978824.png)
1-allyl-3-[2-(2,4-dichlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide
Descripción general
Descripción
This compound is a complex organic molecule with the molecular formula C18H17Cl2N3O . It contains an allyl group, which is a substituent with the structural formula −CH2−HC=CH2 . The allyl group is attached to a benzimidazole ring, which is further substituted with a 2,4-dichlorophenoxyethyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Typically, the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride is followed by treatment with phenacylbromides, leading to the formation of imidazo[2,1-b][1,3,4]thiadiazoles . Further reactions with alkenes, azo dyes, aldehydes, and hydrazonoyl chlorides can produce a variety of compounds .Molecular Structure Analysis
The molecular structure of this compound includes an allyl group, a benzimidazole ring, and a 2,4-dichlorophenoxyethyl group . The allyl group consists of a methylene bridge (−CH2−) attached to a vinyl group (−CH=CH2) . The benzimidazole ring is a fused aromatic ring structure that is part of many important biomolecules .Chemical Reactions Analysis
The allyl group in this compound is known to be reactive due to the presence of an allylic position, which is a site adjacent to the unsaturated carbon atom . Allylic C−H bonds are about 15% weaker than the C−H bonds in ordinary sp3 carbon centers and are thus more reactive . This reactivity can lead to a variety of chemical reactions, including allylic oxidations, ene reactions, and the Tsuji–Trost reaction .Direcciones Futuras
The future directions for this compound could involve further exploration of its potential biological activities. Given the reported antitumor activity of similar compounds , it could be interesting to investigate this compound’s potential use in cancer treatment. Additionally, further studies could explore its reactivity and potential applications in organic synthesis.
Propiedades
IUPAC Name |
1-[2-(2,4-dichlorophenoxy)ethyl]-3-prop-2-enylbenzimidazol-2-imine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O.BrH/c1-2-9-22-15-5-3-4-6-16(15)23(18(22)21)10-11-24-17-8-7-13(19)12-14(17)20;/h2-8,12,21H,1,9-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOWVDUBRGIPRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N(C1=N)CCOC3=C(C=C(C=C3)Cl)Cl.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrCl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopropyl-5-[4-(2-iodobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3978741.png)
![2-methyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3978747.png)



![1-methyl-2-oxo-2-phenylethyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B3978777.png)
![N-[3-(acetylamino)phenyl]-3-phenylbutanamide](/img/structure/B3978789.png)
![3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3978792.png)
![N-(sec-butyl)-3-[methyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B3978798.png)
![N-[2-(tert-butylthio)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3978799.png)
![1-ethyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3978811.png)
![4,4'-[(3-fluorophenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B3978813.png)

